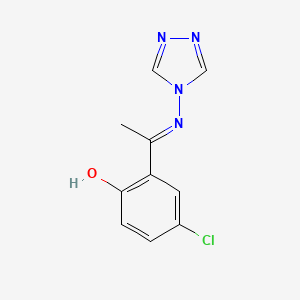![molecular formula C18H15ClN2O3 B6082383 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6082383.png)
5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the isoxazole family and is commonly referred to as CPI-1189.
作用机制
The exact mechanism of action of 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole is not fully understood. However, it has been proposed to act through the inhibition of various pro-inflammatory mediators such as cytokines and chemokines. It has also been shown to modulate the activity of various neurotransmitters such as dopamine and acetylcholine, leading to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory mediators such as TNF-α and IL-6, leading to its anti-inflammatory effects. It has also been found to enhance the activity of various antioxidant enzymes such as superoxide dismutase and catalase, leading to its neuroprotective effects. Furthermore, it has been shown to improve cognitive function and memory, possibly through its modulation of neurotransmitter activity.
实验室实验的优点和局限性
The advantages of using 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole in lab experiments include its potent anti-inflammatory, analgesic, and neuroprotective properties. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, its limitations include its potential toxicity and side effects, as well as the need for further studies to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for the study of 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole. These include further studies to understand its mechanism of action, as well as its potential applications in cancer therapy and neurodegenerative diseases. Additionally, further studies are needed to investigate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of novel analogs and derivatives of 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成方法
The synthesis of 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole involves a multistep process that requires the use of various reagents and solvents. The initial step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-phenyl-β-ketoester. This intermediate is then subjected to a Knoevenagel condensation reaction with 2-furylaldehyde to obtain 4-chloro-α-phenyl-β-(2-furyl)acrylonitrile. The final step involves the cyclization of the nitrile group with hydroxylamine hydrochloride in the presence of a base to yield 5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole.
科学研究应用
5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to possess antitumor and antiangiogenic activities, making it a potential candidate for cancer therapy. Furthermore, it has been found to enhance cognitive function and memory, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-[2-(furan-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-7-5-12(6-8-13)17-11-14(20-24-17)18(22)21-9-1-3-15(21)16-4-2-10-23-16/h2,4-8,10-11,15H,1,3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVFSOGNGZWGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-[2-(furan-2-YL)pyrrolidine-1-carbonyl]-1,2-oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3-chlorophenyl)(hydroxy)acetyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6082311.png)
![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B6082313.png)
![6-[(1-methyl-4-piperidinyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6082314.png)
![tetrahydro-2-furanylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6082316.png)
![4-{3-[1-(1-benzyl-3-pyrrolidinyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6082326.png)
![cyclohexyl 3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6082329.png)
![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B6082332.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6082334.png)
![ethyl 6-methyl-2-{[(8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6082341.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-methyl-1H-imidazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6082345.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6082348.png)
![4-(2,5-dimethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082353.png)

![(4-ethylbenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6082384.png)